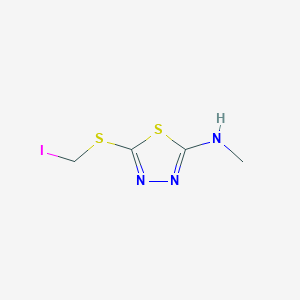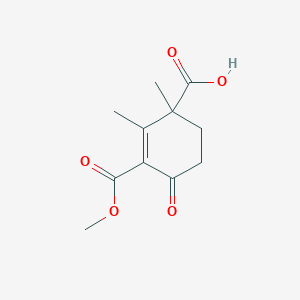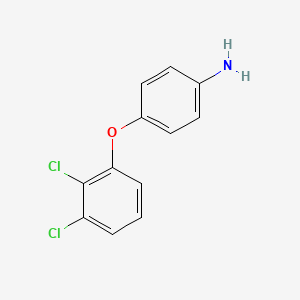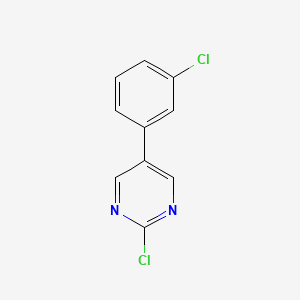
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
科学研究应用
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes involving sulfur and nitrogen atoms.
作用机制
The mechanism of action of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress, apoptosis, and cell cycle regulation.
相似化合物的比较
Similar Compounds
- 5-(chloromethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(bromomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(methylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent for imaging studies.
属性
分子式 |
C4H6IN3S2 |
|---|---|
分子量 |
287.2 g/mol |
IUPAC 名称 |
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6IN3S2/c1-6-3-7-8-4(10-3)9-2-5/h2H2,1H3,(H,6,7) |
InChI 键 |
XIAKICHQSJOHRT-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NN=C(S1)SCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)

![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)

![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)





